molecular formula C12H14BNO4 B3040162 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1646189-01-6

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B3040162
CAS RN: 1646189-01-6
M. Wt: 247.06
InChI Key: SHGWEHYNVYHMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione" is a member of the 1,3,6,2-dioxazaborocane family, which are heterocyclic compounds containing boron, nitrogen, and oxygen atoms within a ring structure. These compounds have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,6,2-dioxazaborocanes typically involves the reaction of boronic acids with dialkanolamines. For example, new 1,3,6,2-dioxazaborocanes with various substituents were synthesized by reacting aryl- or methylboronic acids with dialkanolamines, as described in one of the studies . The synthesis process can lead to the formation of compounds with different substituents, which can significantly affect their properties and potential applications.

Molecular Structure Analysis

The molecular structure of 1,3,6,2-dioxazaborocanes is characterized by a distorted tetrahedral coordination polyhedra around the boron atom, with boron-nitrogen distances providing evidence for the presence of B←N transannular interaction . The presence of substituents can introduce asymmetry in the bond angles, as observed in the case of a related compound, "2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane" . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

The reactivity of 1,3,6,2-dioxazaborocanes can be explored through their reactions with various reagents. For instance, the treatment of a tris(dialkanolamine)borane with a dialkanolamine containing a phenyl group led to the formation of a new borocane compound . Additionally, these compounds can be used to synthesize germanium derivatives, indicating their versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,6,2-dioxazaborocanes are influenced by their molecular structure and substituents. The X-ray crystallography studies provide detailed information about the crystal structure and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and reactivity . Vibrational spectroscopic studies, along with HOMO-LUMO and NBO analysis, offer insights into the electronic structure and charge distribution within the molecule, which are important for predicting its behavior in chemical processes .

Scientific Research Applications

1. Application in Polymer Chemistry

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been utilized in the field of polymer chemistry, specifically in modifying the properties of polystyrene. Researchers Wiącek et al. (2015) demonstrated the use of this compound as a reactive flame retardant in polystyrene. By incorporating boronated styrenes like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione into the polymer matrix, they successfully reduced the flammability of polystyrene, thus enhancing its safety and application potential (Wiącek et al., 2015).

2. In Organocatalysis and Synthesis

The compound is also significant in the field of organic synthesis. Da̧browski et al. (2007) explored its use in the synthesis of ortho-functionalized arylboronic acids. They achieved this by undergoing a Br/Li exchange reaction, demonstrating the compound's utility in creating structurally diverse and potentially bioactive molecules (Da̧browski et al., 2007).

3. Structural and Material Sciences

In structural and material sciences, the compound's derivatives have been investigated for their unique structural properties. Sopková-de Oliveira Santos et al. (2004) analyzed the crystal structure of a related compound, providing insights into the molecular geometry and bond lengths which are crucial for understanding the material's properties (Sopková-de Oliveira Santos et al., 2004).

properties

IUPAC Name

6-methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c1-9-4-3-5-10(6-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGWEHYNVYHMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.